GW833972A

Descripción general

Descripción

GW-833972A: es un agonista selectivo para el receptor cannabinoide tipo 2 (CB2). Ha mostrado efectos inhibitorios significativos en la despolarización neuronal inducida y la tos inducida por ácido cítrico en modelos animales .

Aplicaciones Científicas De Investigación

GW-833972A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades y el comportamiento de los agonistas del receptor CB2.

Biología: El compuesto se utiliza para investigar el papel de los receptores CB2 en diversos procesos biológicos, incluida la despolarización neuronal y los reflejos de la tos.

Medicina: GW-833972A se explora por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con el sistema nervioso, como la tos crónica y la inflamación.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores CB2

Mecanismo De Acción

GW-833972A ejerce sus efectos uniéndose selectivamente y activando los receptores CB2. Esta activación inhibe la despolarización neuronal y reduce los reflejos de la tos en modelos animales. Los objetivos moleculares involucrados incluyen los receptores CB2, que forman parte de la familia de receptores acoplados a proteínas G. Las vías afectadas por esta activación incluyen la modulación de la actividad nerviosa sensorial y la inhibición de las respuestas inflamatorias .

Análisis Bioquímico

Biochemical Properties

GW 833972A hydrochloride-Bio-X plays a crucial role in biochemical reactions by selectively activating CB2 receptors. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to CB2 receptors with high affinity, leading to the inhibition of nerve depolarization and reduction of citric acid-induced cough in animal models . The interaction between GW 833972A hydrochloride-Bio-X and CB2 receptors is characterized by its ability to modulate the activity of these receptors, thereby influencing downstream signaling pathways.

Cellular Effects

GW 833972A hydrochloride-Bio-X exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, GW 833972A hydrochloride-Bio-X inhibits capsaicin-induced depolarization in human and guinea pig sensory nerves, as well as prostaglandin E2 and hypertonic saline-induced depolarization of isolated vagus nerve in guinea pigs . These effects highlight the compound’s potential in modulating sensory nerve function and inflammatory responses.

Molecular Mechanism

The molecular mechanism of GW 833972A hydrochloride-Bio-X involves its binding interactions with CB2 receptors. By acting as a selective agonist, GW 833972A hydrochloride-Bio-X activates CB2 receptors, leading to the inhibition of nerve depolarization and reduction of inflammatory responses . This activation results in the modulation of various signaling pathways, including those involved in pain perception and inflammation. Additionally, GW 833972A hydrochloride-Bio-X may influence gene expression by altering the transcriptional activity of genes associated with CB2 receptor signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GW 833972A hydrochloride-Bio-X have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that GW 833972A hydrochloride-Bio-X can inhibit citric acid-induced cough in guinea pigs when administered as a single dose 30 minutes before the test . This temporal effect underscores the importance of timing in the administration of the compound for achieving desired outcomes.

Dosage Effects in Animal Models

The effects of GW 833972A hydrochloride-Bio-X vary with different dosages in animal models. At lower doses, the compound effectively inhibits nerve depolarization and reduces inflammatory responses without causing significant adverse effects . At higher doses, GW 833972A hydrochloride-Bio-X may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

GW 833972A hydrochloride-Bio-X is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s selective activation of CB2 receptors plays a pivotal role in modulating metabolic flux and metabolite levels. By inhibiting nerve depolarization and reducing inflammatory responses, GW 833972A hydrochloride-Bio-X impacts the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of GW 833972A hydrochloride-Bio-X within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its bioavailability and efficacy. GW 833972A hydrochloride-Bio-X’s ability to inhibit nerve depolarization and reduce inflammatory responses is closely linked to its distribution within target tissues .

Subcellular Localization

GW 833972A hydrochloride-Bio-X exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This subcellular localization is essential for the selective activation of CB2 receptors and the modulation of downstream signaling pathways .

Métodos De Preparación

La síntesis de GW-833972A implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente.

Análisis De Reacciones Químicas

GW-833972A se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Comparación Con Compuestos Similares

GW-833972A es único debido a su alta selectividad para los receptores CB2. Los compuestos similares incluyen:

SR144528: Un antagonista del receptor CB2.

AM1241: Un agonista selectivo del receptor CB2.

JWH-133: Otro agonista selectivo del receptor CB2. En comparación con estos compuestos, GW-833972A ha mostrado una mayor selectividad y potencia en la inhibición de la despolarización neuronal y la reducción de los reflejos de la tos

Propiedades

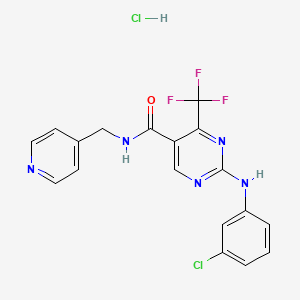

IUPAC Name |

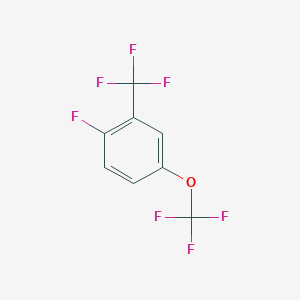

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHSVFAUAKIVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746696 | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092502-33-4 | |

| Record name | GW-833972A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW833972A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-833972A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)